molecular formula C14H11NO2 B1589520 Methyl 9H-carbazole-2-carboxylate CAS No. 26000-33-9

Methyl 9H-carbazole-2-carboxylate

Cat. No.: B1589520
CAS No.: 26000-33-9
M. Wt: 225.24 g/mol
InChI Key: WDNZNDZRMLZWNC-UHFFFAOYSA-N
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Description

Methyl 9H-carbazole-2-carboxylate is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The structure of this compound consists of a carbazole core with a methyl ester group attached to the second carbon of the carbazole ring.

Scientific Research Applications

Methyl 9H-carbazole-2-carboxylate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 9H-carbazole-2-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the carbazole core. The resulting carbazole is then esterified using methanol and an acid catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by esterification. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Methyl 9H-carbazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole-2-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 9H-carbazole-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

    Carbazole: The parent compound of Methyl 9H-carbazole-2-carboxylate, lacking the ester group.

    2-Methylcarbazole: A similar compound with a methyl group at the second position but without the ester group.

    Carbazole-2-carboxylic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

methyl 9H-carbazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14(16)9-6-7-11-10-4-2-3-5-12(10)15-13(11)8-9/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNZNDZRMLZWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461636
Record name Methyl 9H-carbazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26000-33-9
Record name Methyl 9H-carbazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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